molecular formula C10H12ClNOS B14363672 5-methylsulfanyl-2,3-dihydro-1H-isoquinolin-4-one;hydrochloride CAS No. 90265-85-3

5-methylsulfanyl-2,3-dihydro-1H-isoquinolin-4-one;hydrochloride

Cat. No.: B14363672
CAS No.: 90265-85-3
M. Wt: 229.73 g/mol
InChI Key: CLRWBWLPIDKDHK-UHFFFAOYSA-N
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Description

5-methylsulfanyl-2,3-dihydro-1H-isoquinolin-4-one;hydrochloride is a chemical compound with the molecular formula C10H12ClNOS It is a derivative of isoquinoline, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methylsulfanyl-2,3-dihydro-1H-isoquinolin-4-one;hydrochloride typically involves the reaction of 2-alkynylanilines with ketones. This process can be catalyzed by either Brønsted acids or Lewis acids. For example, p-toluenesulfonic acid monohydrate can be used as a promoter in ethanol at reflux conditions . Alternatively, the reaction can be carried out in toluene at 110°C with p-toluenesulfonic acid monohydrate and FeCl3 as the catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up from laboratory to industrial scale, would apply.

Chemical Reactions Analysis

Types of Reactions

5-methylsulfanyl-2,3-dihydro-1H-isoquinolin-4-one;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst such as iron (Fe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

5-methylsulfanyl-2,3-dihydro-1H-isoquinolin-4-one;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methylsulfanyl-2,3-dihydro-1H-isoquinolin-4-one;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methylsulfanyl group in 5-methylsulfanyl-2,3-dihydro-1H-isoquinolin-4-one;hydrochloride imparts unique chemical and biological properties, distinguishing it from other similar compounds. This group can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

CAS No.

90265-85-3

Molecular Formula

C10H12ClNOS

Molecular Weight

229.73 g/mol

IUPAC Name

5-methylsulfanyl-2,3-dihydro-1H-isoquinolin-4-one;hydrochloride

InChI

InChI=1S/C10H11NOS.ClH/c1-13-9-4-2-3-7-5-11-6-8(12)10(7)9;/h2-4,11H,5-6H2,1H3;1H

InChI Key

CLRWBWLPIDKDHK-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC2=C1C(=O)CNC2.Cl

Origin of Product

United States

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